4-Chloro-2,6-dimethoxypyridine
Overview
Description
4-Chloro-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8ClNO2. It has a molecular weight of 173.6 . This compound is often stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,6-dimethoxypyridine is 1S/C7H8ClNO2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Chloro-2,6-dimethoxypyridine has a molecular weight of 173.6 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Application 1: Synthesis of 4-amino-2,6-dichloropyridine and its derivatives
- Summary of Application : 4-Chloro-2,6-dimethoxypyridine is used as a starting material in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are of interest in the development of new energetic materials .
- Methods of Application : The synthesis involves several steps, including oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, followed by nitration and reduction . Subsequent nitration of the product and nucleophilic displacement reactions are carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes : The synthetic reactions proceed under mild conditions . The resulting 4-amino-2,6-dichloropyridine and its derivatives are potential candidates for the synthesis of novel insensitive explosives .
Application 2: Synthesis of 2-anilinopyrimidines
- Summary of Application : 4-Chloro-2,6-dimethoxypyridine can be used in the synthesis of 2-anilinopyrimidines . These compounds are synthesized by aromatic nucleophilic substitution with differently substituted anilines .
- Methods of Application : The synthesis is carried out under microwave conditions . The substituents on the aniline have a significant impact on the course and efficiency of the reaction .
- Results or Outcomes : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained .
properties
IUPAC Name |
4-chloro-2,6-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZFRLLLGRSLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489180 | |
Record name | 4-Chloro-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethoxypyridine | |
CAS RN |
62616-14-2 | |
Record name | 4-Chloro-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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